molecular formula C16H16FN3O5 B11008814 methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate

Cat. No.: B11008814
M. Wt: 349.31 g/mol
InChI Key: CECXOGGMGGHWAN-UHFFFAOYSA-N
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Description

Methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound is characterized by its complex structure, which includes a pyridazinone core, a fluoro-methoxyphenyl group, and a glycinate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate typically involves multiple steps:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazinone ring.

    Introduction of the Fluoro-Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution or other suitable methods to attach the fluoro-methoxyphenyl group to the pyridazinone core.

    Acetylation and Glycinate Addition: The final steps involve acetylation of the intermediate compound followed by the addition of the glycinate moiety under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyridazinone ring.

    Reduction: Reduction reactions may target the carbonyl group in the pyridazinone ring.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hyd

Properties

Molecular Formula

C16H16FN3O5

Molecular Weight

349.31 g/mol

IUPAC Name

methyl 2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetate

InChI

InChI=1S/C16H16FN3O5/c1-24-10-3-4-11(12(17)7-10)13-5-6-15(22)20(19-13)9-14(21)18-8-16(23)25-2/h3-7H,8-9H2,1-2H3,(H,18,21)

InChI Key

CECXOGGMGGHWAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC(=O)OC)F

Origin of Product

United States

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